1-(4-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one

Description

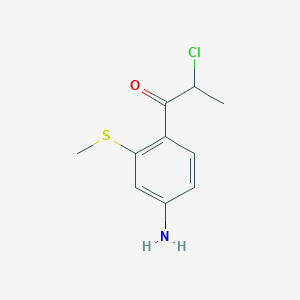

1-(4-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one (CAS: 1804043-47-7) is an organic compound with the molecular formula C₁₀H₁₂ClNOS and a molecular weight of 229.73 g/mol . It features a propan-1-one backbone substituted with a 4-amino-2-(methylthio)phenyl group and a chlorine atom at the β-position. Its structural uniqueness lies in the combination of electron-donating (amino) and moderately electron-withdrawing (methylthio) substituents, which may influence reactivity in subsequent chemical transformations .

Properties

Molecular Formula |

C10H12ClNOS |

|---|---|

Molecular Weight |

229.73 g/mol |

IUPAC Name |

1-(4-amino-2-methylsulfanylphenyl)-2-chloropropan-1-one |

InChI |

InChI=1S/C10H12ClNOS/c1-6(11)10(13)8-4-3-7(12)5-9(8)14-2/h3-6H,12H2,1-2H3 |

InChI Key |

WVZKCUOABOQUQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C=C(C=C1)N)SC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one typically involves the following steps:

Starting Material: The synthesis begins with 4-aminoacetophenone.

Thioether Formation: The amino group of 4-aminoacetophenone is reacted with methylthiol to introduce the methylthio group.

Chlorination: The resulting compound is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloropropanone moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amino derivatives, thioether derivatives.

Scientific Research Applications

1-(4-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Researchers are investigating its potential as a lead compound for the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The amino and methylthio groups can form hydrogen bonds and hydrophobic interactions with target proteins, while the chloropropanone moiety can undergo nucleophilic attack, leading to covalent modification of the target. These interactions can modulate the activity of enzymes and receptors, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following compounds share structural motifs with the target molecule but differ in substituent positions or functional groups:

Table 1: Comparative Analysis of Key Compounds

Reactivity and Electronic Effects

- Amino Group Influence: The presence of the –NH₂ group in the target compound enhances its nucleophilicity compared to analogs like 1-(2-chloro-4-(methylthio)phenyl)propan-1-one . This facilitates reactions such as diazotization or coupling with electrophiles.

- Methylthio vs. Thiophene : Unlike 3-chloro-1-(thiophen-2-yl)propan-1-one (thiophene-based), the methylthio group in the target compound provides milder electron-donating effects, reducing aromatic ring activation for electrophilic substitution .

- Chalcone Comparison: The chalcone (E)-1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one exhibits extended π-conjugation due to its enone system, enabling applications in photochemistry, whereas the target compound’s saturated ketone limits such behavior .

Physicochemical Properties

- Boiling Point: The target compound’s predicted boiling point (~301.6°C, extrapolated from ) is higher than 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one due to hydrogen bonding from the amino group .

- Solubility: The –NH₂ group improves solubility in polar solvents compared to non-amino analogs like 1-(2-chloro-4-(methylthio)phenyl)propan-1-one .

Biological Activity

The compound 1-(4-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one is a member of the class of organic compounds that exhibit significant biological activity. Its structure features an amino group, a methylthio group, and a chloropropanone moiety, which contribute to its potential interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, toxicological data, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C10H12ClNOS, with a molecular weight of approximately 229.73 g/mol. The presence of the amino group (–NH2) enhances hydrogen bonding capabilities, while the methylthio group (–S(CH3)) may facilitate hydrophobic interactions, influencing binding affinity to various biological targets.

Structural Characteristics

| Feature | Description |

|---|---|

| Amino Group | Enhances hydrogen bonding |

| Methylthio Group | Increases hydrophobic interactions |

| Chloropropanone | Contributes to reactivity in substitution reactions |

Research indicates that this compound interacts with specific enzymes and receptors. The amino and methylthio groups play crucial roles in these interactions by affecting the compound's solubility and reactivity.

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain kinases involved in cancer progression.

- Receptor Binding : It may bind to various receptors, influencing cellular signaling pathways.

Toxicological Profile

A comprehensive evaluation of the toxicological effects of this compound reveals several critical findings:

- Acute Toxicity : In studies involving oral administration in rats, the median lethal dose (LD50) was determined to be approximately 1984 mg/kg body weight. Observed symptoms included dyspnea, ruffled fur, and neurological impairments such as paresis of hind limbs .

- Developmental Effects : Reproductive toxicity studies indicated potential developmental malformations in offspring at high doses, including skeletal and visceral abnormalities .

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of various derivatives of chloropropanones, it was found that this compound exhibited significant cytotoxicity against specific cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through activation of caspase pathways.

Case Study 2: Neurotoxicity Assessment

A neurotoxicity assessment revealed that high doses led to observable neurological deficits in animal models. These findings underscore the importance of evaluating both therapeutic benefits and potential side effects when considering this compound for pharmaceutical applications .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of compounds similar to this compound. The presence of specific functional groups has been correlated with enhanced biological activity:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(4-Amino-3-methylphenyl)-2-chloropropan-1-one | Variation in amino group position | Increased kinase inhibition |

| 1-(4-Amino-5-methylthiophenyl)-2-chloropropan-1-one | Methylthio group at different position | Altered receptor binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.